5-Aminoquinoline-2-carboxylic acid;dihydrochloride

Description

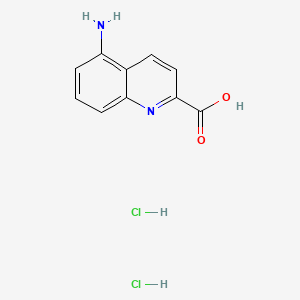

Chemical Structure and Properties 5-Aminoquinoline-2-carboxylic acid dihydrochloride is a quinoline derivative substituted with an amino group at position 5 and a carboxylic acid group at position 2, forming a dihydrochloride salt. The molecular formula is C₁₀H₁₀Cl₂N₂O₂, with a molecular weight of 277.11 g/mol. The dihydrochloride salt form enhances aqueous solubility and stability compared to the free base .

This compound is likely utilized in pharmaceutical research, particularly in antimicrobial or anticancer studies, given the biological activity of quinoline-based analogs .

Properties

Molecular Formula |

C10H10Cl2N2O2 |

|---|---|

Molecular Weight |

261.10 g/mol |

IUPAC Name |

5-aminoquinoline-2-carboxylic acid;dihydrochloride |

InChI |

InChI=1S/C10H8N2O2.2ClH/c11-7-2-1-3-8-6(7)4-5-9(12-8)10(13)14;;/h1-5H,11H2,(H,13,14);2*1H |

InChI Key |

VRHKCAJCLZMJND-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CC(=NC2=C1)C(=O)O)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Bromination and Carbonyl Insertion (Adapted from Patent CN112142661B)

A robust method to prepare aminoquinoline carboxylic acid derivatives involves two key steps: selective bromination of 3-aminoquinoline and subsequent carbonyl insertion to install the carboxylate group.

Step 1: Bromination of 3-Aminoquinoline

- Reagents: 3-aminoquinoline, bromine, sulfuric acid, silver sulfate.

- Conditions: The reaction is performed in sulfuric acid at 0 °C with silver sulfate as a catalyst. Bromine is added dropwise at 0 °C, followed by stirring overnight at room temperature.

- Workup: The reaction mixture is poured into ice water, neutralized with sodium carbonate, and extracted with ethyl acetate. The organic phase is dried and purified by silica gel column chromatography.

- Product: 3-amino-5-bromoquinoline.

Step 2: Carbonyl Insertion to Form Methyl 3-Aminoquinoline-5-carboxylate

- Reagents: 3-amino-5-bromoquinoline, methanol, N,N-dimethylformamide, palladium chloride, triethylamine, carbon monoxide.

- Conditions: Reaction at 75 °C under 0.8 MPa CO pressure for 6 hours.

- Workup: After reaction completion confirmed by TLC, the mixture is dried, extracted with ethyl acetate, dried over sodium sulfate, concentrated, and purified by column chromatography.

- Yield: 81%.

- Characterization: ^1H NMR and mass spectrometry confirm the structure.

This method offers a simple synthetic route with easily available starting materials and is amenable to scale-up.

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1. Bromination | 3-aminoquinoline, Br2, H2SO4, Ag2SO4, 0 °C to RT overnight | 3-amino-5-bromoquinoline | Not specified |

| 2. Carbonyl insertion | PdCl2, Et3N, CO (0.8 MPa), MeOH, DMF, 75 °C, 6 h | Methyl 3-aminoquinoline-5-carboxylate | 81 |

Alternative Routes and Related Compounds

While direct literature on 5-aminoquinoline-2-carboxylic acid dihydrochloride is scarce, related quinoline derivatives such as 3-aminoquinoline-5-carboxylic acid methyl ester have been synthesized by similar methods. The bromination/carbonylation strategy is adaptable to positional isomers by changing the starting aminoquinoline isomer.

Analytical Data and Characterization

- [^1H NMR (400 MHz, DMSO-d6)](pplx://action/followup): Signals corresponding to the methyl ester group (singlet ~3.9 ppm), aromatic protons (6.0–8.1 ppm), and amino protons (broad singlet ~6 ppm).

- Mass Spectrometry: Molecular ion peak consistent with the protonated molecular mass of the methyl ester form (m/z 202.21 [M+H]^+).

- Purity: Confirmed by thin layer chromatography (TLC) and column chromatography purification.

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting Material | 3-Aminoquinoline |

| Key Reactions | Bromination, Carbonyl insertion (Pd-catalyzed) |

| Catalysts and Reagents | Bromine, Silver sulfate, Palladium chloride, Triethylamine, CO |

| Solvents | Sulfuric acid, Methanol, N,N-dimethylformamide, Ethyl acetate |

| Reaction Conditions | 0 °C to RT (bromination), 75 °C, 0.8 MPa CO, 6 h (carbonylation) |

| Purification | Silica gel column chromatography |

| Yield | Approx. 81% (carbonylation step) |

| Characterization Techniques | ^1H NMR, Mass spectrometry, TLC |

Chemical Reactions Analysis

Types of Reactions: 5-Aminoquinoline-2-carboxylic acid;dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline-2-carboxylic acid derivatives, while reduction reactions may produce aminoquinoline derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-Aminoquinoline-2-carboxylic acid;dihydrochloride is used as a building block for the synthesis of more complex quinoline derivatives. These derivatives have applications in the development of new materials and catalysts .

Biology: In biology, this compound is used in the study of enzyme interactions and protein binding. Its unique structure allows it to interact with various biological molecules, making it a valuable tool for biochemical research .

Medicine: In medicine, quinoline derivatives, including this compound, have shown potential as antimicrobial, antimalarial, and anticancer agents . Their ability to target specific biological pathways makes them promising candidates for drug development.

Industry: In industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of 5-Aminoquinoline-2-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. For example, in antimalarial applications, quinoline derivatives are thought to inhibit heme polymerase activity, leading to the accumulation of toxic free heme in the parasite . This disrupts the parasite’s membrane function and ultimately leads to its death. The compound may also interact with other molecular targets, such as enzymes and receptors, to exert its effects.

Comparison with Similar Compounds

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility (H₂O) | Biological Activity |

|---|---|---|---|---|---|

| 5-Aminoquinoline-2-carboxylic acid dihydrochloride | C₁₀H₁₀Cl₂N₂O₂ | 277.11 | Quinoline, -NH₂, -COOH | High | Antimicrobial, anticancer* |

| 5-Amino-8-hydroxyquinoline dihydrochloride | C₉H₁₀Cl₂N₂O | 245.10 | Quinoline, -NH₂, -OH | Moderate | Metal chelation, antifungal* |

| 2-Methyl-1H-benzimidazole-5-carboxylic acid HCl | C₉H₈ClN₂O₂ | 230.63 | Benzimidazole, -COOH | Moderate | Enzyme inhibition* |

| Salvarsan | C₁₂H₁₄As₂Cl₂N₂O₂ | 466.97 | Aromatic, -NH₂, -OH, As-As bond | Low | Antiparasitic |

Key Research Findings

- Solubility and Stability: Dihydrochloride salts generally exhibit superior aqueous solubility compared to free bases or monohydrochlorides, critical for drug formulation .

- Biological Activity: Quinoline derivatives with electron-withdrawing groups (e.g., -COOH) show enhanced binding to DNA topoisomerases or metalloenzymes, correlating with anticancer and antimicrobial effects .

- Structural Impact: Substituent position on the quinoline ring (e.g., -COOH at position 2 vs. -OH at position 8) significantly alters pharmacokinetics. Carboxylic acids improve ionization and tissue penetration .

Biological Activity

5-Aminoquinoline-2-carboxylic acid; dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Antimicrobial Properties

The compound exhibits notable antimicrobial activity, particularly against various strains of bacteria. Research has shown that derivatives of quinoxaline-2-carboxylic acid, closely related to 5-aminoquinoline-2-carboxylic acid, demonstrate high potency against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) as low as 1.25 μg/mL .

Table 1: Antimicrobial Activity of 5-Aminoquinoline Derivatives

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 5-Aminoquinoline-2-carboxylic acid | 1.25 | M. tuberculosis |

| Quinoxaline-2-carboxylic acid | 0.5 | E. coli |

| Quinoxaline-2-carboxylic acid | 0.75 | Staphylococcus aureus |

The primary mechanism through which 5-aminoquinoline-2-carboxylic acid exerts its antimicrobial effects is believed to involve the induction of DNA damage in bacterial cells. This is achieved through the generation of reactive oxygen species (ROS) and the formation of single- and double-strand breaks in DNA .

Case Study: Resistance Mechanisms

In a study involving M. smegmatis , mutations in specific genes (MSMEG_4646 and MSMEG_5122) were identified as conferring resistance to quinoxaline derivatives, indicating that the compound's effectiveness may be compromised by genetic adaptations in bacterial populations .

Anticancer Activity

Emerging evidence suggests that 5-aminoquinoline derivatives possess anticancer properties. The compounds have been shown to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms similar to their antimicrobial actions, including the induction of apoptosis and disruption of cellular signaling pathways.

Table 2: Anticancer Activity of Quinoline Derivatives

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 5-Aminoquinoline-2-carboxylic acid | 15 | HeLa |

| Quinoxaline derivatives | 12 | MCF-7 |

| Quinoxaline derivatives | 10 | A549 |

Research Findings

Recent studies have focused on synthesizing and evaluating new derivatives of quinoline compounds, including 5-aminoquinoline-2-carboxylic acid. These studies highlight the importance of structural modifications in enhancing biological activity and reducing toxicity .

Key Findings

- Antimycobacterial Activity : Derivatives show promise as new antimycobacterial agents with low toxicity profiles.

- Mechanistic Insights : The ability to induce DNA damage positions these compounds as potential leads for developing novel antibiotics.

- Resistance Studies : Understanding resistance mechanisms can guide future drug design efforts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.